molecular formula C16H11F3N2O3S B2363823 S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate CAS No. 303995-29-1

S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate

Cat. No.: B2363823
CAS No.: 303995-29-1
M. Wt: 368.33
InChI Key: YDBVJSLELORBGC-UHFFFAOYSA-N
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Description

S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate is a chromeno-pyridine derivative characterized by a fused tricyclic scaffold. Its molecular formula is C₁₆H₁₀F₃NO₄S, with a molecular weight of 337.25 g/mol and a purity ≥95% .

Properties

IUPAC Name

S-ethyl N-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c1-2-25-15(23)20-10-7-9-12(22)8-5-3-4-6-11(8)24-14(9)21-13(10)16(17,18)19/h3-7H,2H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVJSLELORBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H11F3N2O3S
  • Molecular Weight : Approximately 368.33 g/mol
  • CAS Number : 303995-29-1

The structure includes a trifluoromethyl group and a chromeno-pyridine moiety , which are key to its reactivity and biological activity. The presence of a carbamothioate functional group enhances its interaction with biological targets.

Biological Activity

This compound has shown promise in various biological assays:

  • Anticancer Activity : Compounds with chromeno-pyridine structures have been studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although specific data on S-ethyl N-[5-oxo...] is limited. Similar compounds have demonstrated the ability to up-regulate pro-apoptotic factors like Bax while down-regulating anti-apoptotic factors such as Bcl2 in cancer cells, leading to increased cell death via mitochondrial pathways .
  • Pharmacological Potential : Research indicates that derivatives of chromeno-pyridine compounds often exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects. The unique structural features of S-ethyl N-[5-oxo...] may contribute to similar activities, warranting further investigation into its therapeutic potential .
  • Binding Affinity Studies : Interaction studies focusing on binding affinities with various biological targets are essential for understanding the pharmacodynamics of this compound. These studies typically involve assessing how well the compound binds to receptors or enzymes relevant to disease processes.

Synthesis Methods

The synthesis of S-ethyl N-[5-oxo...] can be achieved through several methods, each requiring precise control over reaction conditions to optimize yield and purity. Common synthetic routes include:

  • Condensation Reactions : Utilizing starting materials that feature the chromeno-pyridine core.
  • Functional Group Modifications : Introducing the trifluoromethyl and carbamothioate groups through targeted chemical reactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of S-ethyl N-[5-oxo...] in terms of biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
Ethyl 5-Oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridinSimilar chromone structure without carbamothioateLacks sulfur functionality
5-Fluoro-N-(pyridinyl)carbamothioateContains a pyridine but lacks the chromene structureDifferent halogen substitution
4-Aminoquinoline derivativesShares some biological activity but different core structurePrimarily used as antimalarial agents

The unique combination of the trifluoromethyl group and the chromeno-pyridine structure in S-ethyl N-[5-oxo...] sets it apart from these similar compounds, particularly regarding potential biological activities and applications.

Case Studies and Research Findings

While specific case studies directly focusing on S-ethyl N-[5-oxo...] are sparse, related research provides insights into its potential applications:

  • Anticancer Studies : Similar chromeno-pyridine derivatives have shown efficacy against human colon cancer cell lines (e.g., HCT116 and HT29), indicating that S-ethyl N-[5-oxo...] may have comparable effects that merit further exploration .
  • Pharmacokinetic Evaluations : Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating any new drug candidate's viability. Theoretical models suggest that compounds with similar structures could exhibit favorable pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate exhibit antitumor properties. For instance, studies on derivatives of chromene and thiadiazole have demonstrated their ability to inhibit tumor cell growth, suggesting that this compound may also possess similar bioactivity due to its structural features .

Mechanism of Action
The mechanism by which chromeno derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways related to cell proliferation . This highlights the importance of further research into this compound as a potential therapeutic agent.

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique structural properties of this compound allow for its application in OLED technology. The rigid geometry and electronic properties of chromeno derivatives are advantageous for minimizing non-radiative energy losses, thus enhancing the efficiency of OLEDs .

Quantum Chemical Calculations
Studies utilizing quantum chemical calculations have shown that the electronic structure of chromeno compounds can be optimized for better performance in light-emitting applications . Such insights are crucial for developing next-generation OLED materials.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving oxidative cyclization techniques. These methods not only facilitate the formation of the desired compound but also allow for the exploration of different reaction conditions to optimize yield and purity .

Table 1: Comparison of Synthesis Methods for Chromeno Derivatives

MethodYield (%)Reaction TimeSolvent Used
Oxidative Cyclization852 hoursFormic Acid
Multicomponent Reaction704 hoursEthanol-Water Mix
Direct Alkylation751 hourAcetone

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notes
S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate C₁₆H₁₀F₃NO₄S 337.25 -CF₃ (position 2), -NHCOSEt (position 3) Carbamothioate High purity (>95%); lab-scale availability
Ethyl 2-amino-8-fluoro-7-(3-methylbut-1-yn-1-yl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate C₂₀H₁₆FN₂O₃ 366.35 -NH₂, -F, ethynyl side chain Amino, fluoro, ester 67% yield via Sonogashira coupling; tested for biological activity
5-Oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide C₂₀H₁₁F₆N₂O₃ 450.30 -CF₃ (position 2), -CONH-(3-CF₃-phenyl) Carboxamide Discontinued commercial availability
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide C₂₀H₁₁F₃N₂O₃ 384.31 -CF₃ (position 2), -CONH-phenyl Carboxamide CAS 339020-72-3; diverse synonyms (e.g., CHEMBL1546403)
N-Methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea C₁₆H₁₂F₃N₃O₄ 367.29 -CF₃ (position 2), -NHCON(OMe)Me Urea derivative Cataloged for research (CAS 303995-28-0)

Commercial and Research Relevance

  • Commercial Availability: The target compound is listed by Biosynth for laboratory use , while carboxamide analogs (e.g., ) are discontinued, highlighting challenges in large-scale production of chromeno-pyridine derivatives.

Preparation Methods

Cyclocondensation of 2-Hydroxyaryl Ketones with Aminopyridines

A widely adopted method involves the cyclocondensation of 2-hydroxyacetophenone derivatives with 3-aminopyridines under acidic conditions. For example, 2-hydroxy-5-oxo-5H-chromene-3-carbaldehyde reacts with 3-amino-2-(trifluoromethyl)pyridine in acetic acid at reflux to yield the chromeno[2,3-b]pyridine intermediate. The reaction proceeds via imine formation followed by intramolecular cyclization, with the trifluoromethyl group introduced either pre- or post-cyclization.

Carbamothioate Functionalization Strategies

The S-ethyl carbamothioate moiety is introduced via nucleophilic substitution or thiocarbamation reactions.

Alkyl Sulfenyl Halide Route

A method adapted from WO2019097306A2 involves reacting the chromeno[2,3-b]pyridin-3-amine intermediate with ethyl sulfenyl chloride (EtSCl). The reaction is conducted in dichloromethane at 0–25°C under inert atmosphere, with triethylamine as a base to scavenge HCl. The ethyl sulfenyl chloride acts as an electrophile, attacking the amine’s lone pair to form the thiocarbamate bond. However, challenges include the volatility of EtSCl and the carcinogenicity of chlorinated solvents, prompting shifts to greener alternatives like ethyl acetate.

Isothiocyanate-Mediated Thiocarbamation

An alternative approach from WO2018094136A1 utilizes silyl isothiocyanates, such as isothiocyanatotrimethylsilane, to generate the carbamothioate group. The chromeno[2,3-b]pyridin-3-amine reacts with the isothiocyanate in ethyl acetate at 80°C, forming a thiourea intermediate that undergoes alcoholysis with ethanol to yield the final product. This method offers superior regioselectivity and avoids corrosive byproducts.

Reaction Mechanisms and Kinetic Considerations

Nucleophilic Acyl Substitution in Thiocarbamate Formation

The alkyl sulfenyl halide route follows a two-step mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic sulfur in EtSCl, displacing chloride and forming a sulfenamide intermediate.
  • Acylation : Reaction with carbonylating agents (e.g., phosgene equivalents) introduces the thiocarbamate’s carbonyl group.

Silyl Isothiocyanate Reactivity

Silyl isothiocyanates react via a concerted [2+2] cycloaddition with amines, forming a four-membered ring intermediate that collapses to release trimethylsilanol and generate the thiocarbamate. The silanol byproduct is non-corrosive, simplifying purification.

Optimization Challenges and Solutions

Solvent Toxicity and Alternatives

Early methods relied on dichloromethane, criticized for its environmental and health hazards. Substitution with ethyl acetate or 2-methyltetrahydrofuran reduces toxicity while maintaining reaction efficiency.

Byproduct Formation in Sulfenyl Halide Reactions

Excess EtSCl leads to diethyl disulfide byproducts. Controlled stoichiometry (1:1.05 amine:EtSCl) and low temperatures (0–5°C) minimize this issue.

Purification Challenges

The compound’s high density (1.510 g/cm³) and moderate polarity necessitate silica gel chromatography with ethyl acetate/hexane gradients (20–40% v/v) for effective isolation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances heat transfer and reduces reaction times for the exothermic thiocarbamation step, improving scalability.

Cost-Effective Trifluoromethylation

Using cheaper trifluoromethyl sources like sodium trifluoromethanesulfinate (Langlois’ reagent) instead of gaseous CF₃I lowers production costs.

Characterization and Analytical Data

Key spectroscopic data confirm successful synthesis:

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic), 4.30 (q, J = 7.1 Hz, 2H, SCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z 369.08 [M+H]⁺ (calc. 368.33).

Q & A

Q. What are the optimal synthetic pathways for preparing S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with chromeno[2,3-b]pyridine precursors. Key steps include:
  • Cyclocondensation : Reacting substituted pyridines with trifluoromethyl ketones under acidic conditions to form the chromeno-pyridine core .
  • Carbamothioate Formation : Introducing the carbamothioate group via nucleophilic substitution with S-ethyl isothiocyanate in anhydrous solvents (e.g., DMF or THF) under reflux .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; IR for functional groups (e.g., C=O, C=S) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the chromeno-pyridine core and substituent geometry (if crystals are obtainable) .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : Stability is influenced by:
  • Moisture Sensitivity : Store in desiccators under nitrogen or argon to prevent hydrolysis of the carbamothioate group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the chromeno-pyridine backbone .
  • Temperature : Long-term storage at –20°C in amber vials; avoid repeated freeze-thaw cycles .

Q. Which solvents and reaction conditions are compatible with this compound?

  • Methodological Answer :
  • Compatible Solvents : DMSO, DMF, THF, and dichloromethane (for reactions requiring inert conditions) .
  • Incompatible Solvents : Protic solvents (e.g., water, alcohols) due to risk of carbamothioate hydrolysis .
  • Reaction pH : Maintain neutral to slightly basic conditions (pH 7–9) to avoid decomposition .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Purity is evaluated via:
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .
  • TLC : Silica plates using ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.4–0.5 under UV visualization .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the carbamothioate group in this compound?

  • Methodological Answer : The carbamothioate group undergoes:
  • Nucleophilic Substitution : Reacts with amines or thiols via SN2 mechanisms, monitored by ¹H NMR to track intermediate formation .
  • Oxidation : Forms disulfide bridges under oxidative conditions (e.g., H₂O₂), analyzed by LC-MS to identify byproducts .
    Computational studies (DFT) predict activation barriers for these reactions, guiding catalyst selection .

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Analog Synthesis : Replace trifluoromethyl with –CH₃, –Cl, or –CF₂H groups .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational Docking : Molecular dynamics simulations (AutoDock Vina) to correlate substituent size/electronegativity with binding affinity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions arise from:
  • Tautomerism : Use variable-temperature NMR to identify equilibrium states in the chromeno-pyridine core .
  • Solvent Effects : Compare DMSO-d6 vs. CDCl₃ spectra to isolate solvent-induced shifts .
  • Isotopic Labeling : ¹⁵N/¹⁹F labeling to clarify ambiguous peaks in crowded spectra .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer : Scale-up challenges are addressed by:
  • Flow Chemistry : Continuous reactors for controlled cyclocondensation, reducing side reactions .
  • Catalytic Systems : Use Pd/C or Ni catalysts for selective carbamothioate formation, minimizing byproducts .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How does this compound interact with biological membranes in pharmacokinetic studies?

  • Methodological Answer :
    Membrane permeability is assessed via:
  • PAMPA Assays : Parallel Artificial Membrane Permeability Assay to predict passive diffusion .
  • MD Simulations : Lipid bilayer models (CHARMM-GUI) to quantify partitioning of the trifluoromethyl group .
  • Caco-2 Cell Models : Measure apical-to-basolateral transport rates using LC-MS/MS quantification .

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